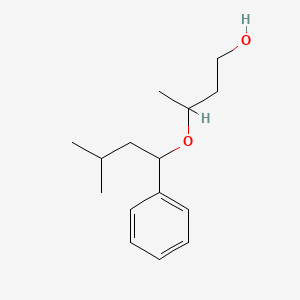
3-(3-Methyl-1-phenylbutoxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-1-phenylbutoxy)butan-1-ol ist eine organische Verbindung mit der Summenformel C15H24O2. Es ist ein Derivat von Butanol, das eine Phenylgruppe und eine Methylgruppe an der Butoxykette aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Methyl-1-phenylbutoxy)butan-1-ol beinhaltet typischerweise die Reaktion von 3-Methyl-1-phenylbutanol mit Butanol in Gegenwart eines starken Säure-Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und verlängerte Reaktionszeiten, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließreaktoren umfassen, um optimale Reaktionsbedingungen zu erhalten und die Ausbeute zu verbessern. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. Destillation und Umkristallisation, stellt die Produktion von hochreinem this compound sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Methyl-1-phenylbutoxy)butan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in einfachere Alkohole oder Kohlenwasserstoffe umwandeln.
Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3).
Hauptprodukte, die gebildet werden
Oxidation: Produziert Ketone oder Aldehyde.
Reduktion: Erzeugt einfachere Alkohole oder Kohlenwasserstoffe.
Substitution: Führt zu verschiedenen substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-1-phenylbutoxy)butan-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften und als Vorstufe in der Medikamentensynthese.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von Duft- und Geschmacksstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann ihre Wirkungen durch Modulation der Aktivität dieser Zielstrukturen ausüben, was zu verschiedenen biochemischen und physiologischen Reaktionen führt. Die genauen beteiligten Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methyl-1-phenylbutanol: Eine Vorstufe bei der Synthese von 3-(3-Methyl-1-phenylbutoxy)butan-1-ol.
Butanol: Ein einfacher Alkohol mit ähnlichen Strukturmerkmalen.
Phenylbutanol: Teilt die Phenylgruppe, aber es fehlt die Butoxykette.
Einzigartigkeit
This compound ist durch seine Kombination aus einer Phenylgruppe und einer Butoxykette einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in bestimmten Anwendungen wertvoll, in denen diese Eigenschaften von Vorteil sind.
Eigenschaften
CAS-Nummer |
649556-02-5 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3-(3-methyl-1-phenylbutoxy)butan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12(2)11-15(17-13(3)9-10-16)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
InChI-Schlüssel |
RFDQZZSYEPIPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=CC=CC=C1)OC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
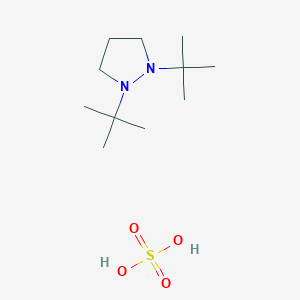
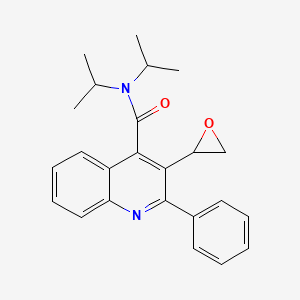
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
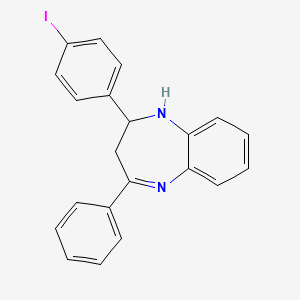
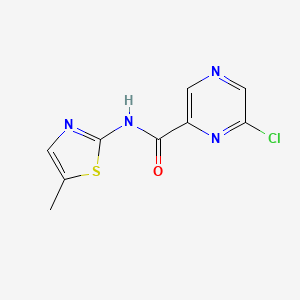
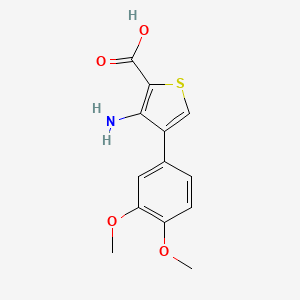
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
